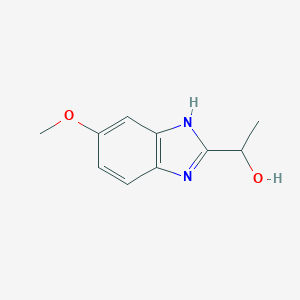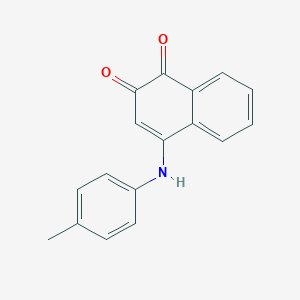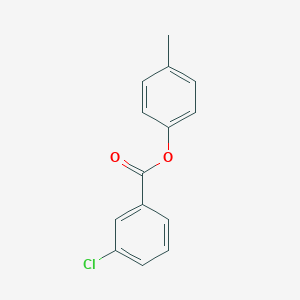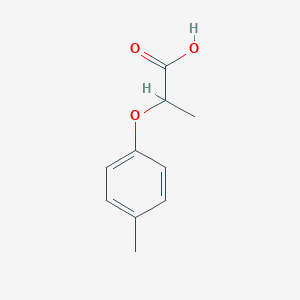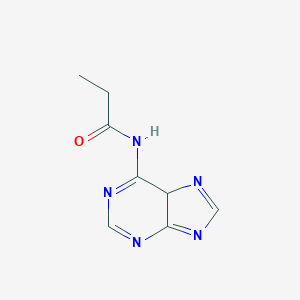
N-(5H-purin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5H-purin-6-yl)propanamide, also known as PPA, is a chemical compound that belongs to the class of purine analogues. It has been widely used in scientific research for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5H-purin-6-yl)propanamide involves its conversion into 6-thiopurine nucleotides, which can then be incorporated into DNA and RNA. This incorporation leads to the disruption of DNA and RNA synthesis, resulting in the inhibition of cell growth and division. N-(5H-purin-6-yl)propanamide has also been shown to activate the adenosine A1 receptor, which plays a role in modulating immune responses and neuroprotection.
Biochemische Und Physiologische Effekte
N-(5H-purin-6-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of purine synthesis, the induction of apoptosis, and the modulation of immune responses. It has also been shown to enhance cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5H-purin-6-yl)propanamide in lab experiments is its specificity for purine metabolism, which allows for the selective inhibition of purine synthesis. However, one of the limitations of using N-(5H-purin-6-yl)propanamide is its potential toxicity, which can affect cell viability and lead to false results.
Zukünftige Richtungen
There are several future directions for the use of N-(5H-purin-6-yl)propanamide in scientific research. One potential direction is the development of N-(5H-purin-6-yl)propanamide as a cancer therapy, either alone or in combination with other drugs. Another potential direction is the use of N-(5H-purin-6-yl)propanamide in neuroprotection and the treatment of neurodegenerative diseases. Additionally, the use of N-(5H-purin-6-yl)propanamide in immunomodulation and the treatment of autoimmune diseases is an area of interest for future research.
Synthesemethoden
The synthesis of N-(5H-purin-6-yl)propanamide can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloropurine with propanoyl chloride in the presence of a base, while enzymatic synthesis involves the use of purine nucleoside phosphorylase and propanoyl-phosphate as substrates.
Wissenschaftliche Forschungsanwendungen
N-(5H-purin-6-yl)propanamide has been extensively used in scientific research for its potential applications in various fields, including cancer research, immunology, and neuroscience. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In immunology, N-(5H-purin-6-yl)propanamide has been used to modulate immune responses and treat autoimmune diseases. In neuroscience, N-(5H-purin-6-yl)propanamide has been shown to enhance cognitive function and memory, making it a potential treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
37385-05-0 |
|---|---|
Produktname |
N-(5H-purin-6-yl)propanamide |
Molekularformel |
C8H9N5O |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
N-(5H-purin-6-yl)propanamide |
InChI |
InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3,(H,9,10,11,12,13,14) |
InChI-Schlüssel |
XNMMXEJBSBKSSG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=NC2=NC=NC21 |
Kanonische SMILES |
CCC(=O)NC1=NC=NC2=NC=NC21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
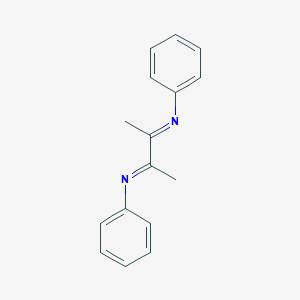
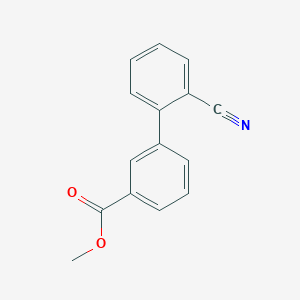
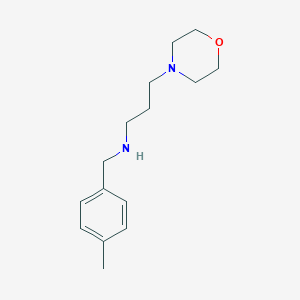
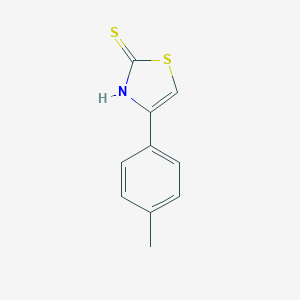

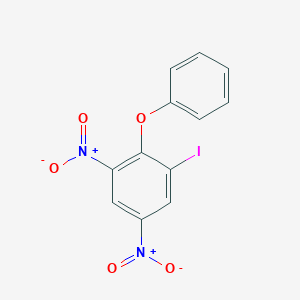
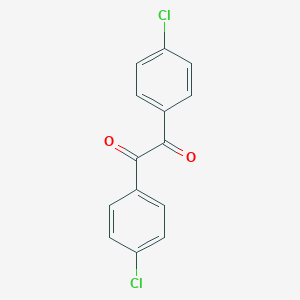
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)
